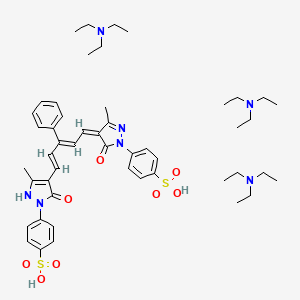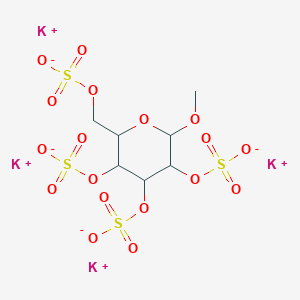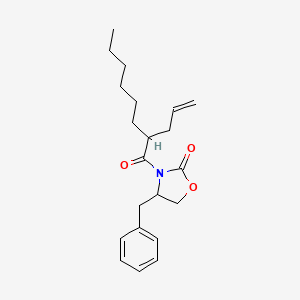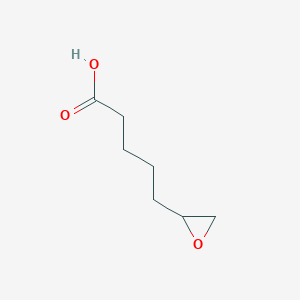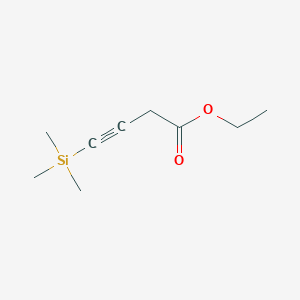
Ethyl 4-(trimethylsilyl)-3-butynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(trimethylsilyl)-3-butynoate is an organic compound characterized by the presence of an ethyl ester group, a trimethylsilyl group, and a butynoate moiety. This compound is notable for its unique structural features, which include a triple bond and a silicon-containing group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(trimethylsilyl)-3-butynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The starting materials, ethyl propiolate and trimethylsilyl chloride, are readily available and cost-effective, making this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(trimethylsilyl)-3-butynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the butynoate moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted butynoates with various functional groups.
Scientific Research Applications
Ethyl 4-(trimethylsilyl)-3-butynoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-(trimethylsilyl)-3-butynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The triple bond in the butynoate moiety provides a site for addition and substitution reactions, enabling the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group and the ester functionality.
Comparison with Similar Compounds
Ethyl 4-(trimethylsilyl)-3-butynoate can be compared with other similar compounds, such as:
Ethyl propiolate: Lacks the trimethylsilyl group, making it less stable and less versatile in reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the ester functionality, limiting its applications in esterification reactions.
Ethyl 3-butynoate: Similar structure but without the trimethylsilyl group, resulting in different reactivity and stability.
The uniqueness of this compound lies in its combination of a trimethylsilyl group and an ester functionality, which imparts stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C9H16O2Si |
|---|---|
Molecular Weight |
184.31 g/mol |
IUPAC Name |
ethyl 4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-11-9(10)7-6-8-12(2,3)4/h5,7H2,1-4H3 |
InChI Key |
ZPAKSUVMBOWIRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


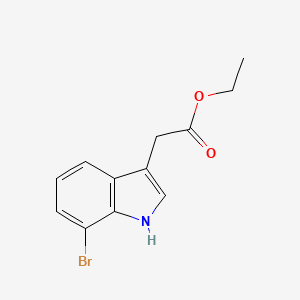
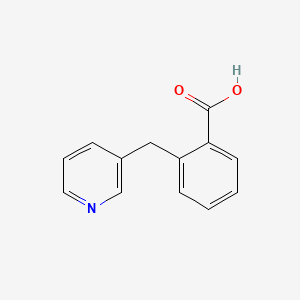
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
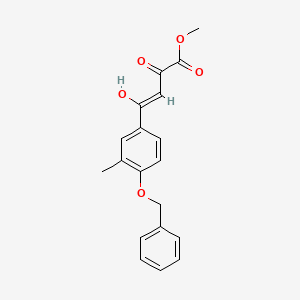
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
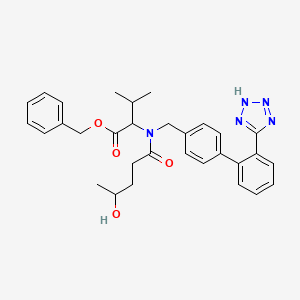
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
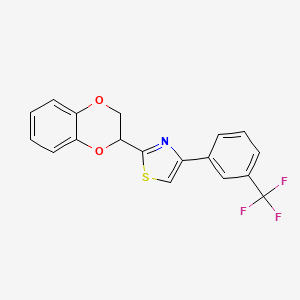
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
